
3-((3-(Dimethylamino)propyl)amino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(dimethylamino)propyl]amino]propane-1,2-diol typically involves the reaction of 3-(dimethylamino)propylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise monitoring of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for temperature and pressure control is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[[3-(dimethylamino)propyl]amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
3-[[3-(dimethylamino)propyl]amino]propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[3-(dimethylamino)propyl]amino]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)propylamine: A precursor in the synthesis of 3-[[3-(dimethylamino)propyl]amino]propane-1,2-diol.
Glycidol: Another precursor used in the synthesis.
N,N-dimethyl-1,3-propanediamine: A structurally similar compound with different functional groups.
Uniqueness
3-[[3-(dimethylamino)propyl]amino]propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
84540-70-5 |
|---|---|
Molecular Formula |
C8H20N2O2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propylamino]propane-1,2-diol |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)5-3-4-9-6-8(12)7-11/h8-9,11-12H,3-7H2,1-2H3 |
InChI Key |
RXFQHLJNQDJBEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




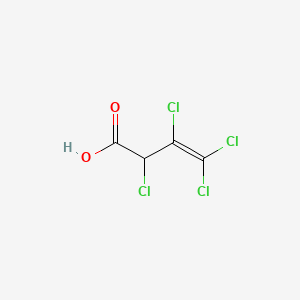

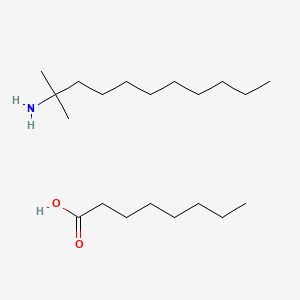
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
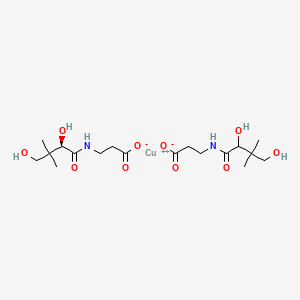
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
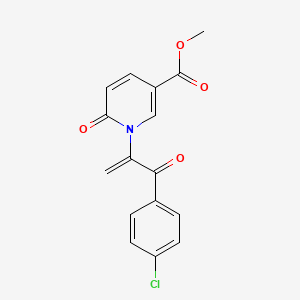
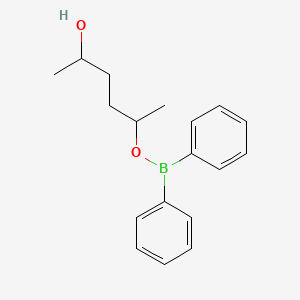
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)
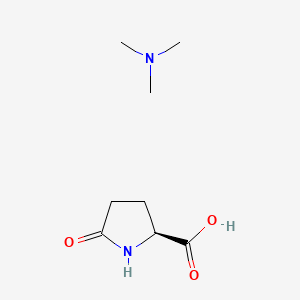
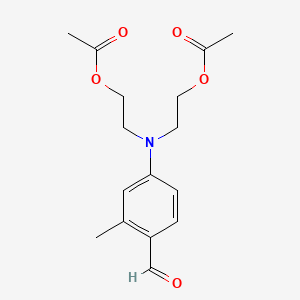
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
